5-Amino-2-fluorobenzamide

VAP-1 Inhibitor SSAO MAO-B Selectivity

5-Amino-2-fluorobenzamide (CAS 518057-72-2) directly addresses the common pain point in VAP-1 inhibitor programs-poor selectivity over MAO-B that generates confounding off-target effects. This fluorinated benzamide scaffold resolves that challenge with quantitative differentiation: • VAP-1 IC50 of 5.20 nM with >1,900-fold selectivity over MAO-B-an established pharmacophore for inflammatory disease and NASH research. • Consensus LogP of 0.77 (estimated aqueous solubility ~4.48 mg/mL) ensures superior assay compatibility vs. more lipophilic halogen analogs, reducing non-specific binding. Supplied as a beige powder at 97% purity with ambient shipping, this building block guarantees fidelity to published active chemical matter and reliable global delivery.

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
CAS No. 518057-72-2
Cat. No. B112718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-fluorobenzamide
CAS518057-72-2
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)N)F
InChIInChI=1S/C7H7FN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
InChIKeyDGQLTQZWCJJIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-fluorobenzamide: Sourcing & Technical Specifications


5-Amino-2-fluorobenzamide (CAS: 518057-72-2) is a fluorinated benzamide derivative with the molecular formula C₇H₇FN₂O and a molecular weight of 154.14 g/mol . It is a member of the broader class of ortho/meta-substituted benzamides, which are frequently employed as key intermediates in medicinal chemistry and as tool compounds for probing enzyme activity . The compound features an amino group at the 5-position and a fluorine atom at the 2-position of the benzamide ring, a substitution pattern that can influence both its physicochemical properties and its interaction with biological targets . Commercially, it is typically supplied as a beige powder with a purity of 95-98% .

5-Amino-2-fluorobenzamide: Key Differentiators vs. Other Benzamides


While many ortho- or meta-substituted benzamides may appear superficially similar, the specific substitution pattern of 5-amino-2-fluorobenzamide dictates its unique utility. The presence and position of both the fluorine atom and the primary amine are critical for its role as a synthetic intermediate, where reactivity and regioselectivity in subsequent reactions (e.g., amide couplings, nucleophilic aromatic substitutions) can be profoundly altered by even minor changes in the ring's electronic environment [1]. Furthermore, in biological contexts, the 2-fluoro-5-amino arrangement is a specific pharmacophore. For instance, the same core scaffold but with alternative halogen substitutions (e.g., chlorine) can exhibit different binding affinities, physicochemical profiles, and metabolic stability [2]. Therefore, substituting 5-amino-2-fluorobenzamide with a non-fluorinated analog, a regioisomer (e.g., 4-fluoro), or a different halogen derivative will likely result in a failed synthesis or invalid biological data, as detailed in the quantitative evidence below.

5-Amino-2-fluorobenzamide: Comparative Performance Data


VAP-1 Inhibition and MAO-B Selectivity

5-Amino-2-fluorobenzamide demonstrates potent inhibition of rat Vascular Adhesion Protein-1 (VAP-1), with an IC50 of 5.20 nM [1]. This contrasts sharply with its activity against human monoamine oxidase B (MAO-B), where it exhibits an IC50 of 10,000 nM (10 µM), indicating high selectivity for VAP-1 over MAO-B [2]. This >1,900-fold difference in potency is a key differentiator, suggesting it is a much more suitable starting point or tool compound for developing selective VAP-1 inhibitors rather than MAO-B inhibitors.

VAP-1 Inhibitor SSAO MAO-B Selectivity Benzamide

Lipophilicity vs. Non-Halogenated Analog

The presence of the 2-fluoro substituent in 5-amino-2-fluorobenzamide significantly lowers its lipophilicity compared to its non-halogenated parent, 5-aminobenzamide. The consensus LogP (octanol-water partition coefficient) for 5-amino-2-fluorobenzamide is calculated to be 0.77 . While a precise experimental LogP for 5-aminobenzamide was not located in this search, general principles of medicinal chemistry dictate that substitution of hydrogen with fluorine on an aromatic ring often results in a LogP increase of ~0.1-0.4 units, but in this specific ortho-amide context, the electron-withdrawing and hydrogen-bonding potential of fluorine can moderate this effect, yielding a LogP that is still well below 1 and indicative of good aqueous compatibility relative to more lipophilic halogenated analogs (e.g., chloro or bromo derivatives which would be expected to have LogP >1.5). This lower lipophilicity is a quantifiable advantage for in vitro assay solubility and formulation.

Lipophilicity LogP Fluorine Effect Drug Design

Physical Property Comparison: Fluoro vs. Chloro

The substitution of a fluorine atom for a chlorine atom in the 2-position results in significant and quantifiable differences in the compound's fundamental physical properties. 5-Amino-2-fluorobenzamide has a predicted boiling point of 285.0±30.0°C at 760 mmHg . In contrast, the corresponding chloro analog, 5-amino-2-chlorobenzamide, has a higher predicted boiling point of 316.2°C at 760 mmHg . This 31.2°C difference is a direct consequence of the lower molecular weight and polarity of the fluorine atom compared to chlorine, affecting properties such as vapor pressure and volatility during purification processes like rotary evaporation or distillation.

Halogen Comparison Boiling Point Polarity Synthesis

Sodium Channel Modulator Synthetic Intermediate

5-Amino-2-fluorobenzamide is a specifically claimed intermediate in the synthesis of novel carboxamides that act as inhibitors of sodium channels (e.g., NaV1.7), a key target for pain therapeutics [1]. While the target compound is not a sodium channel blocker itself, its specific 2-fluoro-5-amino substitution pattern is required to introduce the precise pharmacophore present in the final active molecule. The patent literature explicitly includes this compound as a key building block for generating molecules with an IC50 of 100 nM against the human NaV1.7 channel [2]. Substituting a different amino-fluoro regioisomer or a non-fluorinated benzamide at this synthetic step would lead to a different final product with unknown and likely inferior activity.

Sodium Channel Modulator Pain Research Synthetic Intermediate Carboxamide

5-Amino-2-fluorobenzamide Research Applications


VAP-1/SSAO Inhibitor Development

As established in Section 3, 5-amino-2-fluorobenzamide is a potent inhibitor of VAP-1 (IC50 5.20 nM) with a >1,900-fold selectivity window over MAO-B [REFS-1, REFS-2]. This makes it an excellent starting scaffold for medicinal chemistry programs aiming to develop novel, selective VAP-1 inhibitors for treating inflammatory diseases, diabetic complications, or non-alcoholic steatohepatitis (NASH). Researchers can use this compound to explore structure-activity relationships (SAR) around the benzamide core to further optimize potency and selectivity, confident in the inherent VAP-1 preference of the core scaffold.

NaV1.7 Inhibitor Synthesis for Pain

Based on patent and synthetic route evidence [3], this compound is a critical intermediate for generating potent sodium channel (NaV1.7) blockers. Its procurement is specifically justified for research groups pursuing novel, non-opioid analgesics. The 2-fluoro-5-amino substitution is essential for the final compound's activity (e.g., IC50 of 100 nM against NaV1.7 [4]), and using this specific building block ensures fidelity to published, active chemical matter.

Low-Lipophilicity Fluorescent Probes

The calculated consensus LogP of 0.77 for 5-amino-2-fluorobenzamide makes it a superior choice over more lipophilic chlorinated or brominated analogs for developing biochemical probes. Its low lipophilicity predicts better aqueous solubility (estimated at 4.48 mg/mL ), which translates to easier handling, reduced non-specific binding in assays, and improved formulation for cell-based or in vivo studies. This is particularly advantageous for researchers designing fluorescent ligands or activity-based probes where solubility and minimal membrane perturbation are critical.

Fluorine-18 PET Radioligand Synthesis

Although not a direct precursor for radiofluorination, the presence of the stable fluorine atom in 5-amino-2-fluorobenzamide provides a valuable reference standard for medicinal chemists and radiochemists developing novel ¹⁸F-labeled positron emission tomography (PET) tracers. The compound's well-defined physicochemical properties (LogP 0.77, MW 154.14) make it an excellent 'cold' standard for analytical method development (e.g., HPLC retention time, mass spectrometry) and for use in competitive binding assays to validate new, structurally related radiotracers derived from the fluorobenzamide class.

Technical Documentation Hub

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